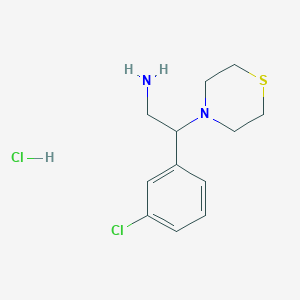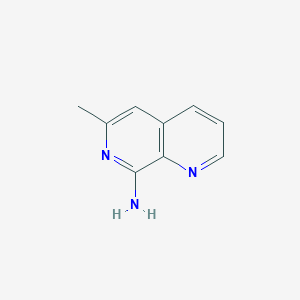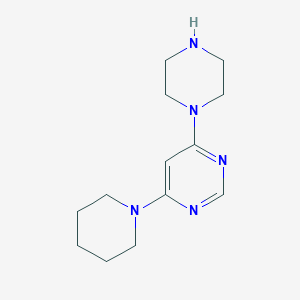
Methyl 5-amino-1H-indole-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-amino-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 686747-19-3 . It has a molecular weight of 190.2 and its IUPAC name is methyl 5-amino-1H-indole-3-carboxylate . It is used as a reactant in the biosynthesis of inhibitors of protein kinases .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1H-indole-3-carboxylate” is represented by the linear formula C10H10N2O2 . The InChI code for this compound is 1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 5-amino-1H-indole-3-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
“Methyl 5-amino-1H-indole-3-carboxylate” derivatives have been synthesized and tested for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A, with one compound exhibiting an IC50 value of 7.53 μmol/L and a high selectivity index against CoxB3 virus . This suggests potential for the development of new antiviral drugs based on indole derivatives.
Anti-inflammatory and Analgesic Activities
Indole derivatives, including those related to “Methyl 5-amino-1H-indole-3-carboxylate,” have been investigated for their anti-inflammatory and analgesic effects. Studies have shown that these compounds can be effective in reducing inflammation and pain, which could lead to new treatments for conditions like arthritis or chronic pain .
Anticancer Properties
The indole nucleus is a common structure found in many synthetic drug molecules, and its derivatives have been explored for anticancer applications. The ability of these compounds to bind with high affinity to multiple receptors makes them promising candidates for cancer therapy .
Antimicrobial Effects
Indole derivatives have also been studied for their antimicrobial properties. Their broad-spectrum biological activities make them interesting candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Antidiabetic Potential
Research has indicated that indole derivatives may have applications in treating diabetes. By synthesizing various scaffolds of indole, researchers aim to screen for different pharmacological activities, including antidiabetic effects .
Antimalarial Activity
“Methyl 5-amino-1H-indole-3-carboxylate” and its derivatives have been explored for their antimalarial properties. Given the global impact of malaria and the need for new treatments, the potential of indole derivatives in this field is significant .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including “Methyl 5-amino-1H-indole-3-carboxylate”, have attracted increasing attention in recent years due to their significant biological activities . They are being explored for newer therapeutic possibilities and are also being used in the synthesis of various other compounds .
Wirkmechanismus
Target of Action
Methyl 5-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are known for their biological activity against various disorders in the human body
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, including Methyl 5-amino-1H-indole-3-carboxylate, are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Indole derivatives are known for their diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
methyl 5-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOYLXTHMHOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666432 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1H-indole-3-carboxylate | |
CAS RN |
686747-19-3 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

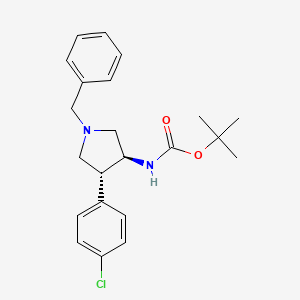
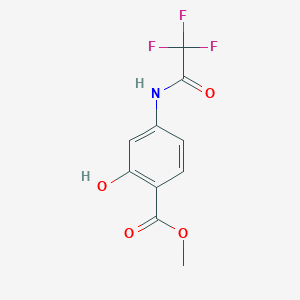
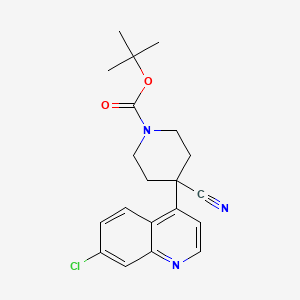

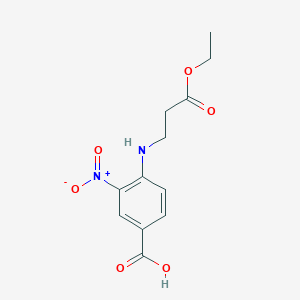
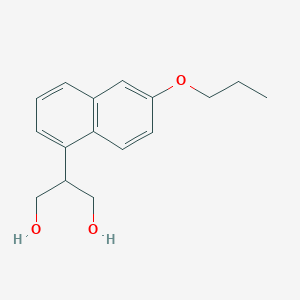
![4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride](/img/structure/B1419694.png)
